molecular formula C12H11F3O4 B8362096 Ethyl 2-(4-formyl-2-(trifluoromethyl)phenoxy)acetate

Ethyl 2-(4-formyl-2-(trifluoromethyl)phenoxy)acetate

Cat. No.: B8362096
M. Wt: 276.21 g/mol
InChI Key: WKXROFOYWICXLA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2-(4-formyl-2-(trifluoromethyl)phenoxy)acetate is a useful research compound. Its molecular formula is C12H11F3O4 and its molecular weight is 276.21 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C12H11F3O4

Molecular Weight

276.21 g/mol

IUPAC Name

ethyl 2-[4-formyl-2-(trifluoromethyl)phenoxy]acetate

InChI

InChI=1S/C12H11F3O4/c1-2-18-11(17)7-19-10-4-3-8(6-16)5-9(10)12(13,14)15/h3-6H,2,7H2,1H3

InChI Key

WKXROFOYWICXLA-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)COC1=C(C=C(C=C1)C=O)C(F)(F)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

The compound was prepared according to general procedure E with 4-hydroxy-3-(trifluoromethyl)benzaldehyde (1.3 mmol) in dry acetone (20 ml), anhydrous K2CO3 (1.7 mmol), and ethylbromoacetate (2.2 mmol) at reflux for 1 h. Ethanol was added and evaporated by azeotropic distillation with ethylbromoacetate. The crude product was purified by silica gel chromatography (eluent dichloromethane). 215 mg of purified compound were obtained (59% yield). 1H NMR (250 MHz, CDCl3): δ 1.30 (t, J=7.0 Hz, 3H), 4.28 (q, J=7.2 Hz, 2H), 4.85 (s, 2H), 7.02 (d, J=8.7 Hz, 1H), 8.04 (dd, J=8.9 and 2.0 Hz, 1H), 8.16 (d, J=2.0 Hz, 1H) 9.95 (s, 1H) 13C NMR (63 MHz, CDCl3): δ 13.8, 61.6, 65.5, 112.9, 120.5 (d, J=32.0 Hz), 122.8 (d, J=273 Hz), 128.9, 129.6, 135.0, 160.1, 167.2, 189.6 MS (ESI): m/z 573.1 [2M+Na]+.
Quantity
1.3 mmol
Type
reactant
Reaction Step One
Name
Quantity
1.7 mmol
Type
reactant
Reaction Step Two
Quantity
2.2 mmol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
20 mL
Type
solvent
Reaction Step Five
Yield
59%

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